

m-PEG12-azide for Click Chemistry

Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG12-azide

Cat. No.: B2747726

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-azide is a discrete polyethylene glycol (dPEG®) reagent widely utilized in bioconjugation and drug development.[1] This monofunctional PEG linker contains a terminal azide group, making it an ideal tool for "click chemistry," a set of biocompatible, highly efficient, and specific reactions.[2][3] The methoxy-terminated PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.[4][5] This guide provides a comprehensive overview of **m-PEG12-azide**, its properties, and its application in copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Core Properties and Specifications

m-PEG12-azide is a well-defined compound with a single molecular weight, ensuring batch-to-batch consistency in experimental outcomes. Its key properties are summarized in the table below.

| Property | Value | References |
|-------------------|---|------------|
| Molecular Weight | 585.69 g/mol | |
| Chemical Formula | C25H51N3O12 | |
| Purity | >95% to >98% | |
| Appearance | Colorless to light yellow clear liquid | |
| Solubility | Water, DMSO, DCM, DMF, Methylene chloride, Acetonitrile | |
| Storage | -20°C | |
| Spacer Arm Length | 44.0 Å (38 atoms) | |

Applications in Click Chemistry

The terminal azide group of **m-PEG12-azide** allows for its participation in two major types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are instrumental in conjugating **m-PEG12-azide** to a wide range of molecules, including peptides, proteins, and small molecules for various applications such as the development of antibody-drug conjugates (ADCs) and PROTACs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.

This protocol provides a general guideline for the conjugation of **m-PEG12-azide** to an alkyne-containing molecule. Optimization may be required for specific applications.

Materials:

- **m-PEG12-azide**

- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Degassing equipment (optional, but recommended)

Procedure:

- Reagent Preparation:
 - Dissolve the alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
 - Prepare a stock solution of **m-PEG12-azide** in the reaction buffer or a compatible solvent like DMSO.
- Reaction Setup:
 - In a reaction vessel, add the alkyne-functionalized molecule solution.
 - Add the **m-PEG12-azide** stock solution to achieve a desired molar excess (e.g., 2-10 equivalents relative to the alkyne).
 - Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
 - Add the CuSO₄/THPTA mixture to the reaction vessel to a final copper concentration of 50-250 μM.
- Initiation:
 - Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM to initiate the reaction.

- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
- Purification:
 - Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography) to remove excess reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

This protocol provides a general guideline for the conjugation of **m-PEG12-azide** to a strained alkyne-containing molecule.

Materials:

- **m-PEG12-azide**
- Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-modified)
- Reaction buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF (if needed for dissolving reagents)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the strained alkyne-functionalized molecule in the reaction buffer or a minimal amount of a compatible organic solvent.

- Prepare a stock solution of **m-PEG12-azide** in the reaction buffer or a compatible solvent.
- Reaction Setup:
 - In a reaction vessel, add the strained alkyne-functionalized molecule solution.
 - Add the **m-PEG12-azide** stock solution. A 1.5 to 5-fold molar excess of the azide is often recommended.
- Incubation:
 - Incubate the reaction at room temperature for 1-24 hours. For sensitive biomolecules, the reaction can be performed at 4°C, which may require longer incubation times.
 - Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).
- Purification:
 - Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.

Impact of PEGylation on Biological Systems

The covalent attachment of PEG chains, a process known as PEGylation, can significantly alter the physicochemical and pharmacological properties of molecules.

The benefits of PEGylation include:

- **Increased Solubility:** The hydrophilic PEG chain can improve the solubility of hydrophobic drugs in aqueous environments.
- **Reduced Immunogenicity:** The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenic and antigenic effects.
- **Prolonged Circulation Time:** The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, leading to a longer half-life in the body.

- Enhanced Stability: PEGylation can protect therapeutic proteins and peptides from proteolytic degradation.

These modifications can lead to improved drug efficacy, reduced dosing frequency, and potentially lower toxicity.

Conclusion

m-PEG12-azide is a versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure and reactivity in both copper-catalyzed and strain-promoted click chemistry reactions enable the precise and efficient modification of a wide array of molecules. The resulting PEGylated conjugates often exhibit improved pharmacological properties, making **m-PEG12-azide** a key reagent in the development of next-generation therapeutics.

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- To cite this document: BenchChem. [m-PEG12-azide for Click Chemistry Applications: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2747726#m-peg12-azide-for-click-chemistry-applications]

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